(1-(2-Norbornyl)ethyl)hydrazine
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Overview
Description
(1-(2-Norbornyl)ethyl)hydrazine is a hydrazine derivative characterized by the presence of a norbornyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Norbornyl)ethyl)hydrazine typically involves the reaction of norbornyl derivatives with hydrazine. One common method is the nucleophilic addition of hydrazine to norbornyl ethyl ketones, followed by reduction to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of hydrazine derivatives, including this compound, often employs the Raschig process or the Bayer Ketazine process. These methods involve the oxidation of ammonia using chlorine or hydrogen peroxide in the presence of a ketone .
Chemical Reactions Analysis
Types of Reactions: (1-(2-Norbornyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like aldehydes or ketones are used in the formation of hydrazones.
Major Products:
Hydrazones: Formed through the reaction with aldehydes or ketones.
Amines: Resulting from reduction reactions.
Azines: Produced through oxidation reactions.
Scientific Research Applications
(1-(2-Norbornyl)ethyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of foamed plastics, pharmaceuticals, and biodegradable pesticides.
Mechanism of Action
The mechanism of action of (1-(2-Norbornyl)ethyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, affecting metabolic pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
(1-(2-Norbornyl)ethyl)amine: Similar structure but lacks the hydrazine group.
(1-(2-Norbornyl)ethyl)hydrazone: Formed through the reaction of (1-(2-Norbornyl)ethyl)hydrazine with aldehydes or ketones.
2-Norbornyl cation: A related carbocation with different reactivity and applications.
Properties
CAS No. |
57874-31-4 |
---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethylhydrazine |
InChI |
InChI=1S/C9H18N2/c1-6(11-10)9-5-7-2-3-8(9)4-7/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
AKYPTLPAJPZGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NN |
Origin of Product |
United States |
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